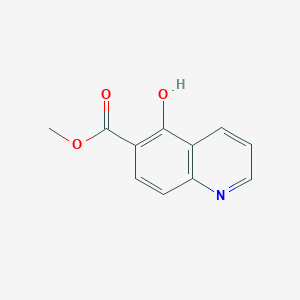

Methyl 5-hydroxyquinoline-6-carboxylate

描述

Methyl 5-hydroxyquinoline-6-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and chemical properties Quinoline derivatives are widely studied due to their applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

属性

IUPAC Name |

methyl 5-hydroxyquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-4-5-9-7(10(8)13)3-2-6-12-9/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMXNUCGQSHTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)N=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxyquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-hydroxyquinoline with methyl chloroformate in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or the use of continuous flow reactors. These methods can enhance yield and reduce reaction times, making the process more sustainable and cost-effective.

化学反应分析

Oxidation Reactions

The hydroxy group at position 5 and the electron-rich quinoline ring make this compound susceptible to oxidation.

Alkylation Reactions

The hydroxy group undergoes selective alkylation, with competition between O- and N-alkylation depending on reaction conditions.

Experimental Data:

-

Methylation with CH₃I :

-

Base-Dependent Selectivity :

-

Steric Effects : The ester group at position 6 creates steric hindrance near the nitrogen, favoring O-methylation .

Table 1: Methylation Conditions and Outcomes

Base Solvent Temp (°C) % O-Methylation % N-Methylation NaH DMF 80 99 1 K₂CO₃ DMF 70 90 10 -

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating metals via the hydroxy oxygen and carboxylate group.

Metal Complex Formation:

-

Ruthenium and Rhodium Complexes : Forms stable complexes like [Ru(η⁶-p-cymene)(L)Cl]⁺ and [Rh(η⁵-C₅Me₅)(L)Cl]⁺, where L = deprotonated ligand .

-

Anticancer Activity : Vanadium(IV) complexes exhibit cytotoxicity against ovarian (A2780) and colorectal (HT-29) cancer cells (IC₅₀: 5–10 μM) .

Table 2: Metal Complex Properties

| Metal | Coordination Geometry | Application | IC₅₀ (μM) |

|---|---|---|---|

| Ru(II) | Octahedral | Catalysis, Bioimaging | N/A |

| V(IV) | Square pyramidal | Anticancer agents | 5–10 |

Mannich Reaction

The hydroxy group participates in Mannich reactions to form aminoalkyl derivatives.

Example Reaction:

-

Substrate : Methyl 5-hydroxyquinoline-6-carboxylate + ciprofloxacin + paraformaldehyde.

-

Product : Hybrid quinoline-fluoroquinolone derivative with enhanced antibacterial activity (MIC: 4–16 µg/mL vs. Gram-positive bacteria) .

Mechanism :

Electrophilic Substitution

The quinoline ring undergoes substitution at positions activated by the electron-donating hydroxy group.

Observed Reactions:

Table 3: Substitution Patterns

| Reaction | Position | Reagent | Major Product |

|---|---|---|---|

| Nitration | 7 | HNO₃/H₂SO₄ | 7-Nitro-5-hydroxyquinoline-6-carboxylate |

| Sulfonation | 4 | H₂SO₄ (conc.) | 4-Sulfo-5-hydroxyquinoline-6-carboxylate |

Ester Hydrolysis

The carboxylate ester undergoes hydrolysis under acidic or basic conditions.

-

Acidic Hydrolysis : Yields 5-hydroxyquinoline-6-carboxylic acid (HCl, reflux, 6 h) .

-

Basic Hydrolysis : Forms water-soluble carboxylate salts (NaOH, RT, 2 h) .

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced bioactivity:

This compound’s versatility in oxidation, alkylation, and coordination reactions underscores its utility in medicinal chemistry and materials science. Controlled reaction conditions and steric/electronic effects dictate product selectivity, enabling tailored synthesis of bioactive derivatives.

科学研究应用

Pharmaceutical Applications

Methyl 5-hydroxyquinoline-6-carboxylate has been investigated for its potential as a pharmaceutical agent due to its biological activities.

- Antimicrobial Properties : Research indicates that this compound can inhibit specific bacterial enzymes, showcasing its potential as an antimicrobial agent. Interaction studies have revealed its binding affinity with biological targets, which is crucial for understanding its mechanism of action.

- Antiviral Activity : Similar compounds have shown efficacy against viruses such as Hepatitis B, suggesting that this compound may possess similar properties .

Metal Chelation

The compound has also been studied for its ability to chelate metal ions. This property is essential in various biochemical applications, including:

- Treatment of Metal-related Diseases : Chelating agents are used to restore metal balance in the body, which can be beneficial in treating conditions related to metal toxicity .

Research on Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is vital for drug development. Studies have focused on how modifications to the chemical structure affect biological activity, providing insights for designing more effective derivatives.

Case Study 1: Antimicrobial Activity

A study conducted on this compound highlighted its inhibitory effects against specific bacterial strains. The compound was found to significantly reduce the growth of these bacteria in vitro, demonstrating its potential as a lead compound for developing new antibiotics.

Case Study 2: Metal Chelation Efficacy

In another investigation, the chelation properties of this compound were assessed in animal models. Results indicated that the compound effectively reduced metal accumulation in tissues, suggesting its application in treating heavy metal poisoning.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Potential inhibition of Hepatitis B replication | |

| Metal Chelation | Reduction of metal accumulation in tissues |

Table 2: Structure-Activity Relationships

| Modification Type | Change Made | Effect on Activity |

|---|---|---|

| Hydroxyl Group | Position alteration | Increased binding affinity |

| Carboxyl Group | Esterification | Enhanced solubility |

作用机制

The mechanism of action of methyl 5-hydroxyquinoline-6-carboxylate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase or topoisomerase, enzymes crucial for DNA replication.

相似化合物的比较

Quinoline: The parent compound, known for its broad range of biological activities.

Chloroquine: A well-known antimalarial drug with a quinoline core.

Quinoline-2-carboxylate: Another derivative with potential therapeutic applications.

Uniqueness: Methyl 5-hydroxyquinoline-6-carboxylate is unique due to the presence of both hydroxyl and carboxylate functional groups, which can be further modified to enhance its biological activity and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

生物活性

Methyl 5-hydroxyquinoline-6-carboxylate (MHQC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of MHQC, including its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by various research findings and data tables.

Chemical Structure and Properties

MHQC is characterized by a quinoline core with a hydroxyl group at the 5-position and a carboxylate ester at the 6-position. This unique structure contributes to its distinct chemical reactivity and biological properties. The molecular formula of MHQC is C_10H_9NO_3.

Antimicrobial Activity

Research indicates that MHQC exhibits notable antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.00 |

| Escherichia coli | 10.00 |

| Pseudomonas aeruginosa | 5.00 |

| Klebsiella pneumoniae | 8.00 |

These results suggest that MHQC could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

MHQC has also been evaluated for its anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma), HepG2 (liver carcinoma), and A2780 (ovarian carcinoma). The half-maximal inhibitory concentration (IC50) values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| HepG2 | 20.5 |

| A2780 | 10.2 |

The mechanism of action appears to involve induction of apoptosis and disruption of mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production in cancer cells .

Enzyme Inhibition

MHQC has demonstrated potential as an enzyme inhibitor, particularly concerning P-glycoprotein (P-gp), which is known to play a critical role in multidrug resistance in cancer therapy. Studies have shown that MHQC can inhibit P-gp-mediated drug efflux, enhancing the efficacy of co-administered chemotherapeutic agents .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of MHQC against clinical isolates of Staphylococcus aureus and found it effective at low concentrations, suggesting its potential use in treating infections caused by this pathogen.

- Cytotoxicity Assessment : In a comparative study on various quinoline derivatives, MHQC exhibited superior cytotoxicity against drug-resistant cancer cell lines compared to other derivatives, highlighting its potential as a lead compound in anticancer drug development .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of MHQC with P-gp, indicating that structural modifications could enhance its inhibitory effects against multidrug-resistant cancer cells .

常见问题

Q. What are the established synthetic routes for Methyl 5-hydroxyquinoline-6-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of substituted anilines with acrylate derivatives or functionalization of pre-formed quinoline cores. For example, hydroxyl and carboxylate groups may require protective strategies (e.g., acetyl or methyl esters) to prevent side reactions during synthesis . Optimization involves adjusting catalysts (e.g., Lewis acids), solvent polarity, and temperature gradients. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization is critical. Yield improvements may require iterative adjustments to stoichiometry and reaction time.

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : Analyze -NMR for characteristic peaks: the methoxy group (~δ 3.9–4.1 ppm), aromatic protons (δ 7.0–8.5 ppm with coupling patterns reflecting substituent positions), and hydroxyl proton (broad signal, δ ~5–6 ppm). -NMR confirms carbonyl (C=O, ~δ 165–170 ppm) and quinoline carbons.

- X-ray Crystallography : Use SHELX software for structure refinement . ORTEP-3 generates graphical representations of bond lengths/angles, validating steric and electronic effects . Discrepancies in puckering (e.g., quinoline ring distortions) can be quantified using Cremer-Pople coordinates .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow acute toxicity guidelines (Category 4 for oral/dermal/inhalation routes) . Use fume hoods, nitrile gloves, and lab coats. Store in inert atmospheres (<25°C) to prevent degradation. Spill management requires neutralization with mild bases (e.g., sodium bicarbonate) and disposal via certified hazardous waste channels.

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound, and how do these align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare computed IR spectra (harmonic vibrations) with experimental data to validate functional group assignments . Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to biological targets, but discrepancies may arise from solvent effects or protein flexibility.

Q. What strategies resolve discrepancies in crystallographic data (e.g., bond lengths, angles) between studies of quinoline derivatives?

- Methodological Answer : Use SHELXL for refinement, applying restraints for thermal parameters and hydrogen bonding . Cross-validate data with Cremer-Pople puckering coordinates to detect ring distortions . If bond-length anomalies persist (e.g., C-O vs. C-N variations), consider high-resolution synchrotron data or twinning corrections. Collaborative platforms like COD (Crystallography Open Database) enable benchmarking against analogous structures.

Q. How can structure-activity relationship (SAR) studies address non-linear potency trends in this compound derivatives?

- Methodological Answer : Design iterative SAR libraries with systematic substituent variations (e.g., halogenation at C-3 or alkylation at C-8). Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft) parameters with bioactivity. For non-linear responses, apply machine learning (e.g., random forests) to identify hidden descriptors (e.g., solvation energy, π-stacking efficiency) .

Q. What experimental and computational approaches validate the tautomeric equilibria of this compound in solution?

- Methodological Answer :

- Experimental : Variable-temperature NMR (VT-NMR) monitors proton exchange between enol and keto tautomers. UV-Vis spectroscopy tracks absorbance shifts (λ~300–400 nm) with pH/solvent polarity.

- Computational : Conduct ab initio molecular dynamics (AIMD) simulations in explicit solvents (e.g., water, DMSO) to model tautomer stability. Compare Gibbs free energies of tautomers using PCM (Polarizable Continuum Model) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。